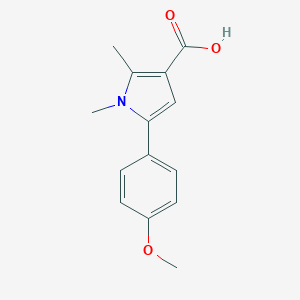

5-(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-Methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For this compound, the starting materials might include 4-methoxybenzaldehyde and a suitable amine.

Substitution Reactions:

Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide, followed by acidification.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) under acidic conditions are typical.

Major Products

Oxidation: 5-(4-Hydroxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid.

Reduction: 5-(4-Methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 5-(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medical research, this compound can be studied for its potential pharmacological properties. The presence of the methoxyphenyl group suggests it could interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

Industrially, this compound might be used in the synthesis of dyes, pigments, and other specialty chemicals. Its structural features could impart desirable properties to these products, such as improved stability or specific reactivity.

Mecanismo De Acción

The mechanism of action of 5-(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The methoxyphenyl group could facilitate binding to hydrophobic pockets in proteins, while the carboxylic acid group might form hydrogen bonds or ionic interactions.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(4-Methoxyphenyl)-1H-indole-3-carboxylic acid

- 5-(4-Methoxyphenyl)-1H-imidazole-3-carboxylic acid

Uniqueness

Compared to similar compounds, 5-(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid has a unique combination of substituents that can influence its chemical reactivity and biological activity. The presence of two methyl groups on the pyrrole ring can affect its electronic properties and steric interactions, potentially leading to different reactivity patterns and biological effects.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

5-(4-Methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid (CAS No. 724744-85-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition effects, supported by various studies and data.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₅N₁O₃

- Molecular Weight : 245.27 g/mol

- SMILES Notation : COc1ccc(cc1)-c2cc(n[nH]2)C(O)=O

- InChI Key : VHWPBROOEIJLIW-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit notable antimicrobial properties. For instance, a study synthesized a series of pyrrole derivatives and evaluated their in vitro antimicrobial activities. The presence of the methoxy group in the structure significantly enhanced antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-(4-Methoxyphenyl)-... | Antibacterial | 3.125 | |

| 4-(2,5-Dimethyl-1H-pyrrol-... | Antifungal | 12.5 | |

| Methyl 2,4-dimethyl... | Antibacterial | 32 |

Anticancer Activity

The compound has also shown promise as an anticancer agent. A study involving the synthesis of pyrazoline-conjugated derivatives indicated that certain derivatives exhibited significant growth inhibition across various cancer cell lines, with some achieving over 100% inhibition at specific concentrations .

Table 2: Anticancer Activity of Pyrrole Derivatives

| Compound | Cancer Cell Line | Inhibition (%) | Reference |

|---|---|---|---|

| Pyrazoline-conjugated pyrrole | NCI-60 Panel | 50.21 - 108.37 | |

| Methyl 2,4-dimethyl... | HEK293 (human kidney) | >50 |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various contexts. It has been noted for its ability to inhibit specific enzymes linked to disease processes, which could be beneficial in therapeutic applications .

Case Studies

- Monoclonal Antibody Production : A study highlighted that compounds similar to this compound improved monoclonal antibody production in cell cultures by enhancing cell-specific productivity while maintaining cell viability . This suggests potential applications in biopharmaceutical manufacturing.

- Antimicrobial Screening : In a systematic evaluation of pyrrole derivatives, the introduction of methoxy groups was consistently associated with increased antimicrobial activity, demonstrating a clear structure-activity relationship that can guide future synthesis efforts .

Propiedades

IUPAC Name |

5-(4-methoxyphenyl)-1,2-dimethylpyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-9-12(14(16)17)8-13(15(9)2)10-4-6-11(18-3)7-5-10/h4-8H,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXSMQCDNKIVQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C)C2=CC=C(C=C2)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.